molecular formula C17H23Cl2NO3S B2742903 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one CAS No. 1797639-74-7

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one

Cat. No.: B2742903
CAS No.: 1797639-74-7
M. Wt: 392.34
InChI Key: SFZZGEVDFVEEBX-UHFFFAOYSA-N
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Description

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one is a synthetic organic compound characterized by a pyrrolidine ring substituted with a tert-butylsulfonyl group and a propanone moiety attached to a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the Tert-butylsulfonyl Group: The tert-butylsulfonyl group is introduced via sulfonylation, using tert-butylsulfonyl chloride and a base such as triethylamine.

    Attachment of the Propanone Moiety: The propanone moiety is attached through a condensation reaction with an appropriate ketone precursor.

    Substitution with the Dichlorophenyl Group: The final step involves the substitution of the pyrrolidine ring with the dichlorophenyl group, typically through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity through binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

  • 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one
  • 1-(3-(Ethylsulfonyl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one

Comparison:

  • Structural Differences: The main difference lies in the substituent on the sulfonyl group (tert-butyl vs. methyl or ethyl).
  • Reactivity: The size and steric hindrance of the tert-butyl group may affect the compound’s reactivity and interaction with molecular targets.
  • Applications: While similar compounds may share some applications, the unique structural features of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one may confer distinct advantages in specific research areas.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23Cl2NO3S/c1-17(2,3)24(22,23)12-9-10-20(11-12)16(21)8-7-13-14(18)5-4-6-15(13)19/h4-6,12H,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZZGEVDFVEEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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